molecular formula C16H12F3NO2 B5059568 N-(4-acetylphenyl)-2-(trifluoromethyl)benzamide

N-(4-acetylphenyl)-2-(trifluoromethyl)benzamide

Cat. No.: B5059568
M. Wt: 307.27 g/mol
InChI Key: XBLPTDFCUCMOHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-(trifluoromethyl)benzamide is a chemical compound characterized by its trifluoromethyl group and acetylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-2-(trifluoromethyl)benzamide typically involves the following steps:

  • Acetylation: The starting material, 4-aminophenol, is acetylated using acetic anhydride to form 4'-acetylphenol.

  • Trifluoromethylation: The acetylated product undergoes trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

  • Amidation: The trifluoromethylated product is then reacted with 2-(trifluoromethyl)benzoyl chloride to form the final compound.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and green chemistry principles can also be applied to improve the efficiency and environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-acetylphenyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to reduce the trifluoromethyl group.

  • Substitution: Substitution reactions can occur at the acetyl or benzamide groups, leading to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the trifluoromethyl group.

  • Substitution Products: New compounds formed by substituting functional groups.

Scientific Research Applications

Chemistry: N-(4-acetylphenyl)-2-(trifluoromethyl)benzamide is used as a building block in organic synthesis, particularly in the development of fluorinated compounds. Its trifluoromethyl group enhances the stability and reactivity of the molecules it is part of.

Biology: In biological research, this compound can be used as a probe to study enzyme activities and binding interactions. Its unique structure allows for selective binding to specific biological targets.

Medicine: The compound has potential applications in drug discovery and development. Its trifluoromethyl group can improve the pharmacokinetic properties of pharmaceuticals, making them more effective and longer-lasting.

Industry: In the chemical industry, this compound is used in the synthesis of agrochemicals, polymers, and other fluorinated materials. Its properties make it valuable in creating products with enhanced durability and resistance to degradation.

Mechanism of Action

The mechanism by which N-(4-acetylphenyl)-2-(trifluoromethyl)benzamide exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group can interact with various enzymes and receptors, modulating their activity. The acetylphenyl moiety can also play a role in binding to specific biological targets, leading to downstream effects.

Comparison with Similar Compounds

  • N-(4-acetylphenyl)-4-(trifluoromethyl)benzamide

  • N-(4-acetylphenyl)-3-(trifluoromethyl)benzamide

  • N-(4-acetylphenyl)-benzamide

Uniqueness: N-(4-acetylphenyl)-2-(trifluoromethyl)benzamide is unique due to its specific position of the trifluoromethyl group on the benzene ring. This structural difference can lead to variations in reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO2/c1-10(21)11-6-8-12(9-7-11)20-15(22)13-4-2-3-5-14(13)16(17,18)19/h2-9H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLPTDFCUCMOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.